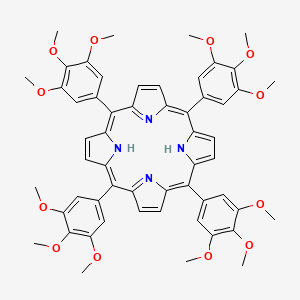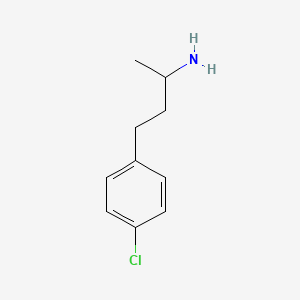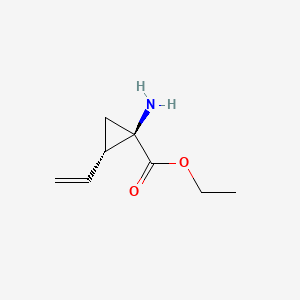
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
概要
説明
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound that has garnered significant interest in the field of medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the hepatitis C virus . The compound’s unique structure, featuring a cyclopropane ring with an amino and vinyl group, makes it a versatile building block for complex organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the desymmetrization of a malonate diester derivative. One efficient method employs enzymatic desymmetrization using engineered esterase from Bacillus subtilis . The process begins with the conversion of 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester to (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid, which is then transformed into the desired product through a series of reactions involving high enantioselectivity .
Industrial Production Methods
For industrial-scale production, the enzymatic desymmetrization method is preferred due to its high efficiency and enantioselectivity. The process involves screening various esterases to identify the most effective enzyme for producing the desired enantiomer. The selected enzyme is then optimized through genetic modifications to enhance its performance, resulting in a highly efficient and scalable production method .
化学反応の分析
Types of Reactions
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated cyclopropane derivatives, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
(1S,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: A similar compound with a different stereochemistry.
2-vinylcyclopropane-1,1-dicarboxylate diethyl ester: A precursor in the synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate.
Uniqueness
This compound is unique due to its high enantioselectivity and versatility in various chemical reactions. Its ability to serve as a key intermediate in the synthesis of antiviral drugs, particularly those targeting the hepatitis C virus, sets it apart from other similar compounds .
特性
IUPAC Name |
ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@H]1C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
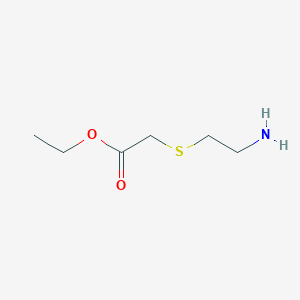
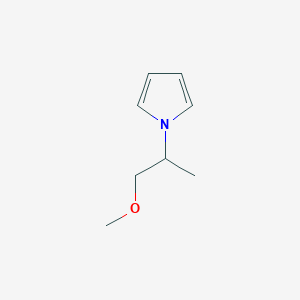
![5-[(4-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3152872.png)
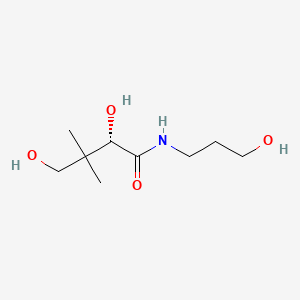
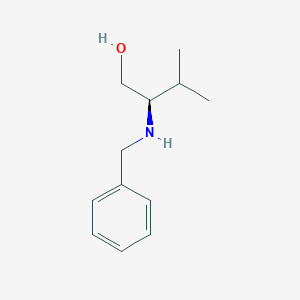
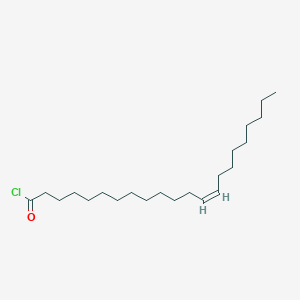
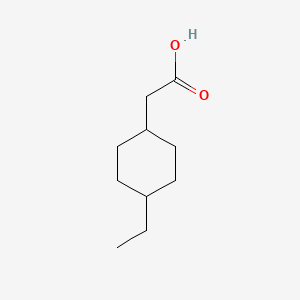
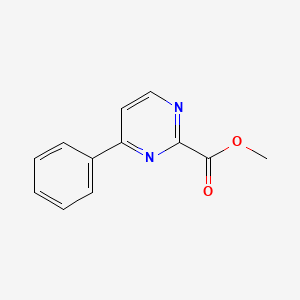
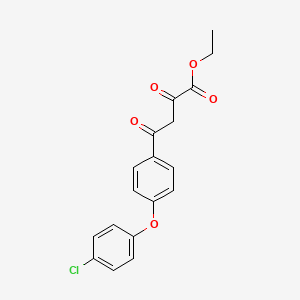
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)
